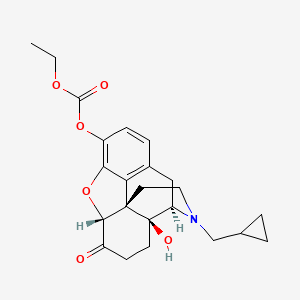
Naltrexone-O-ethyl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naltrexone-O-ethyl Carbonate is a derivative of naltrexone, an opioid receptor antagonist primarily used in the treatment of alcohol and opioid dependence. This compound is designed to enhance the pharmacokinetic properties of naltrexone, potentially offering improved therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naltrexone-O-ethyl Carbonate typically involves the reaction of naltrexone with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbonate ester linkage. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: Naltrexone-O-ethyl Carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to release naltrexone and ethyl carbonate.
Oxidation and Reduction: While the parent compound naltrexone can undergo oxidation and reduction, the carbonate ester linkage in this compound is relatively stable under mild conditions.
Substitution: The carbonate group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Naltrexone and ethyl carbonate.
Oxidation and Reduction: Various oxidized or reduced forms of naltrexone, depending on the specific reagents and conditions used.
Scientific Research Applications
Naltrexone-O-ethyl Carbonate has several scientific research applications, including:
Chemistry: Used as a model compound to study ester hydrolysis and carbonate chemistry.
Biology: Investigated for its potential to modulate opioid receptors in various biological systems.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially offering improved therapeutic outcomes in the treatment of alcohol and opioid dependence.
Industry: Utilized in the development of sustained-release formulations for better patient compliance.
Mechanism of Action
Naltrexone-O-ethyl Carbonate exerts its effects by acting as an opioid receptor antagonist. It primarily targets the mu, kappa, and delta opioid receptors in the central nervous system. By binding to these receptors, it blocks the euphoric and rewarding effects of opioids and alcohol, thereby reducing cravings and dependence. The carbonate ester linkage may also slow the release of naltrexone, providing a more sustained therapeutic effect.
Comparison with Similar Compounds
Naltrexone: The parent compound, used for similar therapeutic purposes.
Naloxone: Another opioid antagonist, primarily used to reverse opioid overdoses.
Nalmefene: Similar to naltrexone, used in the treatment of alcohol dependence.
Comparison:
Naltrexone-O-ethyl Carbonate vs. Naltrexone: The carbonate derivative may offer improved pharmacokinetic properties, such as longer duration of action.
This compound vs. Naloxone: Naloxone is used for acute overdose situations, while this compound is intended for long-term management of dependence.
This compound vs. Nalmefene: Both are used for alcohol dependence, but this compound may provide a more sustained release profile.
Properties
Molecular Formula |
C23H27NO6 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] ethyl carbonate |
InChI |
InChI=1S/C23H27NO6/c1-2-28-21(26)29-16-6-5-14-11-17-23(27)8-7-15(25)20-22(23,18(14)19(16)30-20)9-10-24(17)12-13-3-4-13/h5-6,13,17,20,27H,2-4,7-12H2,1H3/t17-,20+,22+,23-/m1/s1 |
InChI Key |
ICIMXJGWHGUXLR-XEDHWARRSA-N |
Isomeric SMILES |
CCOC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |
Canonical SMILES |
CCOC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


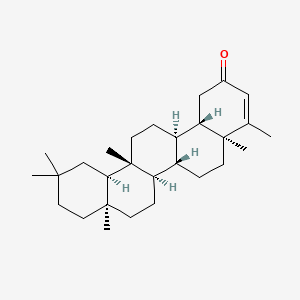

![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
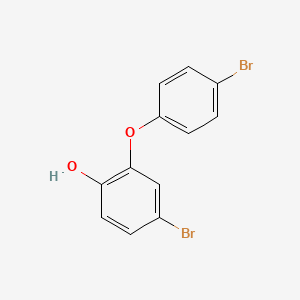
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)
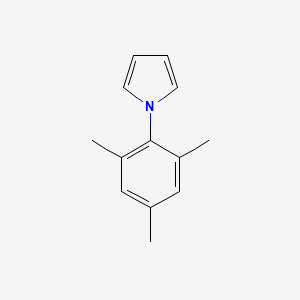

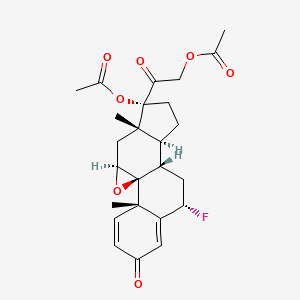
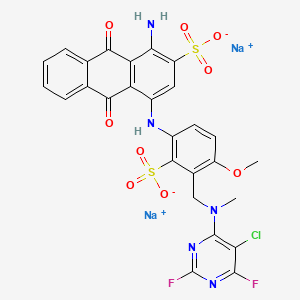
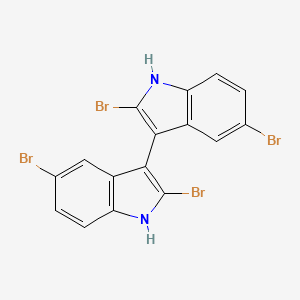
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
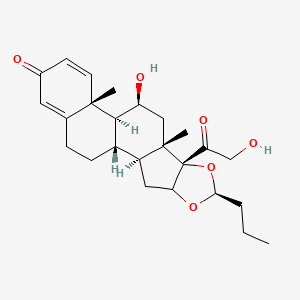
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
